REACTION_CXSMILES
|
[Cl-].[CH3:2][O:3][C:4](=[O:11])[CH2:5][CH2:6][CH2:7][NH+:8]([CH3:10])[CH3:9].C([O-])([O-])=O.[K+].[K+]>ClCCl>[CH3:9][N:8]([CH3:10])[CH2:7][CH2:6][CH2:5][C:4]([O:3][CH3:2])=[O:11] |f:0.1,2.3.4|
|
Name
|
4-methoxy-N,N-dimethyl-4-oxo-1-butanaminium chloride
|
Quantity
|
5.44 g
|
Type
|
reactant
|
Smiles
|
[Cl-].COC(CCC[NH+](C)C)=O
|
Name
|
|
Quantity
|
5.52 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was vigorously stirred at ambient temperature for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with dichloromethane
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled at 32-35° C./3-4 mm Hg
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(CCCC(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.88 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 66.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |